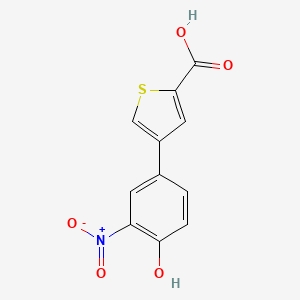
4-(4-Methylthiophenyl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylthiophenyl)-2-nitrophenol (4-MTPN) is a synthetic compound that has been studied for its potential applications in scientific research. 4-MTPN is a nitrophenol derivative that is used as a reagent in organic synthesis, and has been found to have numerous biochemical and physiological effects when used in laboratory experiments.
Scientific Research Applications
4-(4-Methylthiophenyl)-2-nitrophenol, 95% has been used in numerous scientific research applications, such as in the study of drug metabolism, drug toxicity, and drug delivery. It has been used as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. It has also been used to study the toxicity of drugs by measuring their metabolic activation. Furthermore, 4-(4-Methylthiophenyl)-2-nitrophenol, 95% has been used as a model compound to study drug delivery systems, such as nanoparticles and liposomes, which are used to deliver drugs to specific parts of the body.
Mechanism of Action
The mechanism of action of 4-(4-Methylthiophenyl)-2-nitrophenol, 95% is not completely understood. However, it is believed that 4-(4-Methylthiophenyl)-2-nitrophenol, 95% can act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. It is also believed that 4-(4-Methylthiophenyl)-2-nitrophenol, 95% can be metabolized to form reactive intermediates, which can bind to and activate other proteins, leading to changes in cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Methylthiophenyl)-2-nitrophenol, 95% have not been extensively studied. However, it has been found to have some effects on the body. It has been found to increase the activity of cytochrome P450 enzymes, which can lead to increased metabolism of drugs in the body. It has also been found to increase the production of reactive oxygen species, which can lead to oxidative stress and damage to cells.
Advantages and Limitations for Lab Experiments
The use of 4-(4-Methylthiophenyl)-2-nitrophenol, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize and can be stored for long periods of time without degradation. Furthermore, it is relatively safe to use, as it is not toxic at the concentrations used in laboratory experiments. However, there are some limitations to using 4-(4-Methylthiophenyl)-2-nitrophenol, 95% in laboratory experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is not very stable, and can degrade over time, which can lead to inaccurate results.
Future Directions
There are numerous potential future directions for the use of 4-(4-Methylthiophenyl)-2-nitrophenol, 95% in scientific research. It could be used to study the metabolism and toxicity of other drugs, as well as to study drug delivery systems. Additionally, it could be used to study the effects of oxidative stress on cells, and to develop new methods for drug delivery. Finally, it could be used to study the effects of environmental toxins on the body, and to develop new methods for detoxification.
Synthesis Methods
The synthesis of 4-(4-Methylthiophenyl)-2-nitrophenol, 95% involves several steps. The first step is to prepare the starting material, 4-methylthiophenol, by reacting 4-methylthiophenol with a base such as sodium hydroxide or potassium hydroxide in an aqueous solution. The next step is to nitrate the 4-methylthiophenol to form 4-methylthiophenyl nitrate. This is done by reacting the 4-methylthiophenol with a nitrating agent such as nitric acid or sulfuric acid. The final step is to reduce the nitrate to form 4-(4-Methylthiophenyl)-2-nitrophenol, 95%. This is done by reacting the 4-methylthiophenyl nitrate with a reducing agent such as sodium borohydride or sodium cyanoborohydride.
properties
IUPAC Name |
4-(4-methylsulfanylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-18-11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDAGSAUCVWYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylthiophenyl)-2-nitrophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














